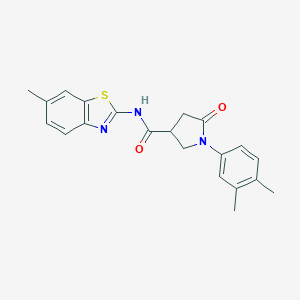![molecular formula C18H17NO5 B271157 1-[4-(2-Methoxyphenoxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B271157.png)
1-[4-(2-Methoxyphenoxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-(2-Methoxyphenoxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid, commonly known as MPPA, is a pyrrolidine derivative that has been studied for its potential therapeutic applications. MPPA is a synthetic compound that was first synthesized in the early 2000s. Since then, it has been studied extensively for its biochemical and physiological effects, as well as its potential therapeutic applications.
作用機序
The mechanism of action of MPPA is not fully understood. However, it is believed that MPPA exerts its effects by modulating various signaling pathways in cells. MPPA has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs). It has also been shown to activate the nuclear factor-erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
MPPA has been shown to have various biochemical and physiological effects. In vitro studies have shown that MPPA can inhibit the growth of cancer cells, reduce the production of inflammatory cytokines and chemokines, and protect neurons from oxidative stress. In vivo studies have shown that MPPA can reduce tumor growth in animal models and improve cognitive function in animal models of neurological disorders.
実験室実験の利点と制限
One advantage of using MPPA in lab experiments is that it is a synthetic compound that can be easily synthesized in large quantities. This makes it easier to conduct experiments that require large amounts of the compound. Another advantage is that MPPA has been extensively studied, and its effects have been well characterized. However, one limitation of using MPPA in lab experiments is that its mechanism of action is not fully understood. This can make it difficult to design experiments that specifically target its effects.
将来の方向性
There are several future directions for research on MPPA. One area of research is the development of MPPA analogs that have improved efficacy and potency. Another area of research is the identification of the specific signaling pathways that are modulated by MPPA. This could lead to the development of more targeted therapies that specifically target these pathways. Additionally, more studies are needed to determine the safety and toxicity of MPPA in humans, which could pave the way for its use as a therapeutic agent in clinical settings.
合成法
MPPA can be synthesized through a multi-step process that involves the use of various reagents and catalysts. The synthesis process starts with the reaction of 2-methoxyphenol with 4-chlorobenzaldehyde in the presence of a base to form 4-(2-methoxyphenoxy)benzaldehyde. This intermediate is then reacted with pyrrolidine-3-carboxylic acid in the presence of a reducing agent to form MPPA.
科学的研究の応用
MPPA has been studied for its potential therapeutic applications in various scientific research studies. Some of the areas where MPPA has been studied include cancer, inflammation, and neurological disorders. In cancer research, MPPA has been shown to inhibit the growth of cancer cells by inducing apoptosis or cell death. Inflammation research has shown that MPPA can reduce the production of inflammatory cytokines and chemokines. In neurological disorders, MPPA has been shown to have neuroprotective effects and can improve cognitive function.
特性
分子式 |
C18H17NO5 |
|---|---|
分子量 |
327.3 g/mol |
IUPAC名 |
1-[4-(2-methoxyphenoxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C18H17NO5/c1-23-15-4-2-3-5-16(15)24-14-8-6-13(7-9-14)19-11-12(18(21)22)10-17(19)20/h2-9,12H,10-11H2,1H3,(H,21,22) |
InChIキー |
FZUQBYHJGYTYHR-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1OC2=CC=C(C=C2)N3CC(CC3=O)C(=O)O |
正規SMILES |
COC1=CC=CC=C1OC2=CC=C(C=C2)N3CC(CC3=O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[3-(2-methyl-1,3-dioxolan-2-yl)phenyl]-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B271076.png)






![2-(3-methoxyphenyl)-2-oxoethyl 6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B271090.png)
![2-(4-bromophenyl)-2-oxoethyl 6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B271092.png)
![2-[(2-methoxyphenyl)amino]-2-oxoethyl 6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B271093.png)
![2-[(5-chloro-2-methoxyphenyl)amino]-2-oxoethyl 6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B271094.png)
![2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl 6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B271095.png)
![6-bromo-N-(4-hydroxyphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B271097.png)